N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide
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Description
This compound is a complex organic molecule, likely containing a phenylbutanamide core structure, which is a common motif in medicinal chemistry . The presence of a dimethylamino group suggests that it might have basic properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivatives to form an amide bond . The presence of the phenyl groups suggests that a Friedel-Crafts type reaction might be involved in its synthesis .Molecular Structure Analysis
The molecular structure of similar compounds often involves conjugated systems, which can have interesting optical and electronic properties . The presence of the dimethylamino group could suggest potential for interesting charge-transfer interactions .Chemical Reactions Analysis
The compound, due to the presence of the amide functional group, might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The phenyl rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as solubility, melting point, and boiling point can vary widely.Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involved in signal transduction, metabolic processes, and cellular response to stimuli .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters .
Result of Action
Based on the properties of similar compounds, it could potentially influence cellular processes such as signal transduction, gene expression, and metabolic pathways .
Action Environment
The action, efficacy, and stability of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide can be influenced by various environmental factors. These include the pH and polarity of the environment, the presence of other molecules, and temperature . For instance, the polarity of the environment can affect the compound’s solubility and therefore its bioavailability .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-4-18(15-8-6-5-7-9-15)20(24)21-14-19(23)16-10-12-17(13-11-16)22(2)3/h5-13,18-19,23H,4,14H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLAKCYGGIQFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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